N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a hexafluoropropane moiety, and an ethylideneamino group, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of the pyridine-3-carboxamide derivative, followed by the introduction of the hexafluoropropane moiety and the ethylideneamino group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.
Chemical Reactions Analysis
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic or electrophilic substitution.
Scientific Research Applications
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE: This compound has a similar structure but with dimethoxy groups instead of diethoxy groups.
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-4-CARBOXAMIDE: This compound differs in the position of the carboxamide group on the pyridine ring.
Properties
IUPAC Name |
N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F6N4O4/c1-3-33-15-8-7-13(10-16(15)34-4-2)11-17(28)31-35-19(20(22,23)24,21(25,26)27)30-18(32)14-6-5-9-29-12-14/h5-10,12H,3-4,11H2,1-2H3,(H2,28,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBLGNBTSOLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2)/N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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